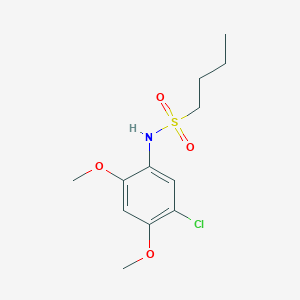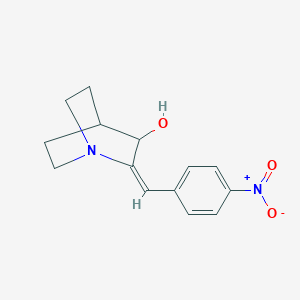![molecular formula C19H24N2O4S B5308976 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine (known as DMPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention due to its potential applications in scientific research. DMPP is a versatile compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
DMPP acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the receptor, DMPP activates the downstream signaling pathways, leading to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. The activation of the 5-HT2A receptor by DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
DMPP has several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression. DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models. It has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
DMPP has several advantages as a research tool, including its high selectivity and potency for the 5-HT2A receptor, which allows for the precise modulation of the receptor's function. DMPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMPP has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
DMPP has several potential future directions for scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various neurological and psychiatric disorders. DMPP has been shown to have therapeutic potential for the treatment of schizophrenia, depression, and anxiety. Further research is needed to explore the full potential of DMPP in these areas. Another potential area of research is the development of new tools for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP has been used as a research tool for studying the function of the receptor, and further research is needed to develop more selective and potent agonists and antagonists for the receptor.
合成法
DMPP can be synthesized through several methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for synthesizing DMPP is the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methylphenylhydrazine, followed by the sulfonation of the resulting product with sulfuric acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
DMPP has been extensively used in scientific research due to its unique properties. It has been used as a tool for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP is a selective agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, cognition, and perception. DMPP has also been used in the development of new drugs for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)19-14-16(24-2)8-9-18(19)25-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMMNGHGVKHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)

![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5308947.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)